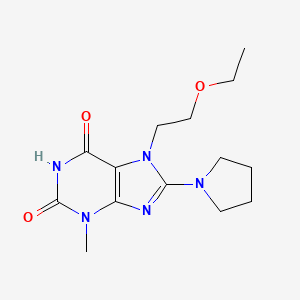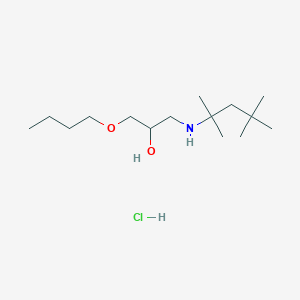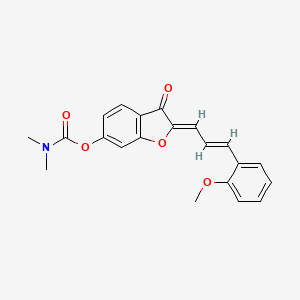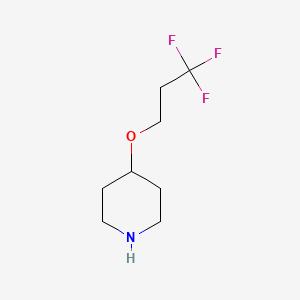![molecular formula C13H13N3O3S B2985550 (2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097940-36-6](/img/structure/B2985550.png)
(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, a thiadiazole ring, a pyrrolidine ring, and a prop-2-en-1-one group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiadiazole is a type of organic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic amine, part of a series of compounds of similar structure and reactivity .
Wissenschaftliche Forschungsanwendungen
1. Optoelectronic and Electrochromic Properties
Research by Liu et al. (2016) explored the design and synthesis of furan and pyridinechalcogenodiazole based monomers, which relate closely to the compound . They found these compounds to be significant for optoelectronic and electrochromic applications due to their intramolecular charge transfer nature, optical and electrochemical behaviors. This suggests potential use in electronic devices and displays (Liu et al., 2016).
2. Organic Semiconductor Applications
Bulumulla et al. (2018) reported on the use of furan-flanked benzothiadiazole in organic semiconductors. Their findings highlight the significant role of furan in influencing electronic properties, which is relevant for the development of organic field-effect transistors (Bulumulla et al., 2018).
3. Antioxidative Properties in Food Chemistry
Yanagimoto et al. (2002) studied the antioxidative activity of heterocyclic compounds like furan in Maillard reaction products. Their research indicates that these compounds can significantly inhibit oxidation, suggesting their potential use in food chemistry to enhance shelf life and quality (Yanagimoto et al., 2002).
4. Antimicrobial and Anticancer Applications
Hassan (2007) synthesized various furan and pyrrole derivatives, finding some to exhibit promising antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Hassan, 2007).
5. Supramolecular Chemistry and Drug Delivery
Panja et al. (2018) designed pyrrole and furan-based pyridine/pyridinium bisamides for establishing new supramolecular gelators. Their research suggests applications in selective sensing and drug release, highlighting the compound's potential in pharmaceutical delivery systems (Panja et al., 2018).
6. Organic Synthesis and Functional Materials
Research by Khodakovskiy et al. (2010) demonstrates the utility of furan and other heterocycles in organic synthesis, particularly in creating functional materials through electrophilic oxyalkylation (Khodakovskiy et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-13(4-3-10-2-1-7-18-10)16-6-5-11(9-16)19-12-8-14-20-15-12/h1-4,7-8,11H,5-6,9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGDYFOGJDAOS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985469.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985473.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)


![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2985487.png)
![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)